(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
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Overview
Description
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a natural product found in Anthemis melampodina, Magnolia virginiana, and other organisms with data available.
Scientific Research Applications
Structural Analysis and Synthesis : The molecule has been identified in the structural analysis of compounds like (E)-13-(4-Aminophenyl)parthenolide. Such compounds are often obtained through reactions under Heck reaction conditions, showcasing the molecule's role in advanced organic synthesis (Penthala et al., 2013).
Catalyst-Free Synthesis : Research has shown the efficient synthesis of related compounds, such as 3a,6a-dihydrofuro[2,3-b]furans, using novel catalyst-free methods. This highlights its potential in time-saving and environmentally friendly chemical synthesis (Shu et al., 2013).
Building Blocks for Heterocyclic Compounds : Arylmethylidene derivatives of furan-2(3H)-ones, which include the discussed molecule, are important in the synthesis of heterocyclic compounds, specifically those containing pyrimidine and pyridazine structural fragments. This is significant for developing new biologically active compounds (Aniskova et al., 2017).
Phytotoxic and Antibacterial Activities : Certain derivatives of this molecule have shown moderate antibacterial and phytotoxic activities. This indicates its potential utility in agricultural and pharmaceutical applications (Tchoukoua et al., 2017).
Chiral Resolution and Absolute Configuration : The molecule has been used in the chiral resolution and determination of absolute configurations of 2-alkanols. This is essential in stereochemical studies in organic chemistry (Nemoto et al., 2004).
Furan Ring Opening Reactions : The molecule's derivatives have been explored in furan ring opening reactions, which is a critical process in synthetic organic chemistry (Valderrama et al., 1993).
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14-/m0/s1 |
InChI Key |
HRYLQFBHBWLLLL-NNHLIDDTSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |
SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |
Pictograms |
Irritant |
Synonyms |
costunolide isocostunolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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